molecular formula C15H21N3O3S B601501 ortho Gliclazide CAS No. 1076198-18-9

ortho Gliclazide

Numéro de catalogue B601501
Numéro CAS: 1076198-18-9
Poids moléculaire: 323.42
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gliclazide (GCZ) is an oral hyperglycemic antidiabetic drug of Biopharmaceutics Classification System Class II with low aqueous solubility and high permeability . It is a second-generation sulfonylurea-type oral hypoglycaemic agent that effectively controls blood glucose in non-insulin-dependent (type 2) diabetes mellitus (DM) .


Synthesis Analysis

A novel and facile process of preparing Gliclazide has been reported which is comprised of three steps. Aryl haloformate was reacted with an amino heterocyclic compound to give carbamate. The salt of p-toluene sulfonamide was prepared with metal hydroxide or metal alkoxide, and this salt of sulfonamide was then reacted with carbamate to give Gliclazide .


Molecular Structure Analysis

The molecular conformation, supramolecular arrangement by Hirshfeld surface, and quantum theory calculations of atoms in the molecules were analyzed to understand the physicochemical properties caused by the structural difference of the two compounds .


Chemical Reactions Analysis

Gliclazide has been shown to decrease fasting plasma glucose, postprandial blood glucose, and glycosolated hemoglobin (HbA1c) levels .


Physical And Chemical Properties Analysis

Gliclazide presented low solubility in all buffered media tested . In addition, cocrystallization of Gliclazide leads to improved physicochemical properties of the poorly soluble drug gliclazide .

Applications De Recherche Scientifique

Diabetes Treatment

Gliclazide is an oral antidiabetic agent indicated as essential therapy by the World Health Organization (WHO) and Brazil . It is used as an alternative to the oral antidiabetic drug of first choice, metformin, in the treatment of type 2 diabetes mellitus because of its pharmacokinetic profile and few side effects .

Biopharmaceutics Research

Gliclazide is a potential candidate for biowaiver according to the International Pharmaceutical Federation (FIP) . Biowaiver is the evaluation of how favorable the biopharmaceutics characteristics are in order to obtain waiver from the relative bioavailability/bioequivalence (RB/BE) studies to register new medicines .

Drug Delivery Systems

Gliclazide-loaded cubosomal particles were prepared for improving the oral bioavailability and antidiabetic activity of gliclazide . These nanoparticles could be a promising delivery system for improving the oral absorption and antidiabetic activity of gliclazide .

Pharmacokinetics

The pharmacokinetic profile of Gliclazide is one of the reasons it is considered as an alternative to metformin . Understanding the pharmacokinetics of Gliclazide can help in optimizing its therapeutic effects and minimizing side effects.

Safety and Efficacy Studies

Safety and efficacy of Gliclazide as a treatment for type 2 diabetes have been studied extensively . These studies help in understanding the risk-benefit profile of Gliclazide and guide its clinical use.

Formulation Development

Gliclazide has been used in the development of various formulations like immediate and extended-release tablets . The development and optimization of these formulations can enhance the therapeutic efficacy of Gliclazide.

Mécanisme D'action

Target of Action

Ortho Gliclazide primarily targets the β cell sulfonylurea receptor (SUR1) in the pancreas . This receptor plays a crucial role in the regulation of insulin secretion, which is critical for maintaining blood glucose levels .

Mode of Action

Ortho Gliclazide interacts with its target by binding to the SUR1 receptor . This binding subsequently blocks the ATP-sensitive potassium channels . The closure of these channels leads to a decrease in potassium efflux, which results in the depolarization of the β cells . This depolarization triggers the release of insulin, thereby helping to regulate blood glucose levels .

Biochemical Pathways

Ortho Gliclazide affects the insulin secretion pathway. By stimulating the SUR1 receptor, it enhances insulin secretion from the β cells . This increased insulin secretion improves the abnormal first phase insulin release in type 2 diabetes and also has an effect on the second phase .

Pharmacokinetics

Ortho Gliclazide has an intermediate half-life of around 11 hours . It is extensively metabolized, and renal clearance accounts for only 4% of total drug clearance . This means that the majority of the drug is eliminated through metabolic pathways in the liver, and the metabolites are excreted in both urine (60-70%) and feces (10-20%) .

Result of Action

The primary molecular effect of ortho Gliclazide’s action is the increased secretion of insulin . This leads to a decrease in fasting plasma glucose, postprandial blood glucose, and glycosylated hemoglobin (HbA1c) levels . HbA1c levels are reflective of the last 8-10 weeks of glucose control . On a cellular level, ortho Gliclazide reduces oxidative stress of β-cells induced by hydrogen-peroxide and maintains a higher cellular viability .

Action Environment

The action of ortho Gliclazide can be influenced by environmental factors such as diet and activity . For instance, if given with breakfast, it can potentially lower blood glucose levels up to the evening meal . Therefore, consistent food intake is required to decrease the risk of hypoglycemia . The risk of hypoglycemia is increased in elderly, debilitated, and malnourished individuals .

Safety and Hazards

Gliclazide is harmful if swallowed . It is advisable to avoid contact with skin and eyes, and avoid formation of dust and aerosols .

Orientations Futures

Gliclazide is the only oral antidiabetic agent indicated concomitantly as essential therapy by the WHO and Brazil, as well as a potential candidate for biowaiver according to the International Pharmaceutical Federation (FIP) . Therefore, future research could focus on the possibility of biowaiver for new medicines containing gliclazide .

Propriétés

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-11-5-2-3-8-14(11)22(20,21)17-15(19)16-18-9-12-6-4-7-13(12)10-18/h2-3,5,8,12-13H,4,6-7,9-10H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSAYFQNZDWDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)NN2CC3CCCC3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675626
Record name N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1076198-18-9
Record name N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.